molecular formula C15H14N4O4S B2952351 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034494-01-2

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2952351
CAS No.: 2034494-01-2
M. Wt: 346.36
InChI Key: OLJDDMHIZWKEGE-UHFFFAOYSA-N
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Description

The compound 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione features a 1,3-oxazolidine-2,4-dione core substituted at position 3 with a piperidin-4-yl group. This piperidine moiety is further functionalized at the nitrogen atom with a 2,1,3-benzothiadiazole-5-carbonyl group. The benzothiadiazole component introduces a bicyclic aromatic system containing sulfur and nitrogen, which is structurally distinct from simpler phenyl or anilino substituents observed in related compounds. This heterocyclic system may enhance electronic conjugation, influence binding affinity, or improve metabolic stability compared to analogs .

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-13-8-23-15(22)19(13)10-3-5-18(6-4-10)14(21)9-1-2-11-12(7-9)17-24-16-11/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJDDMHIZWKEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents for each reaction step.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Nitro or halogenated derivatives of the benzothiadiazole moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Structural Comparison

The 1,3-oxazolidine-2,4-dione scaffold is common in agrochemicals and pharmaceuticals. Key structural variations among analogs include:

Compound Name Substituents at Position 3 and 5 of Oxazolidine-dione Core Key Functional Groups Biological Use Reference IDs
Target Compound 3: Piperidin-4-yl (linked to benzothiadiazole-5-carbonyl); 5: H Benzothiadiazole, piperidine, carbonyl Not explicitly reported
Vinclozolin 3: 3,5-Dichlorophenyl; 5: Ethenyl, methyl Dichlorophenyl, ethenyl, methyl Fungicide
Famoxadone 3: Anilino; 5: Methyl, 4-phenoxyphenyl Anilino, phenoxyphenyl, methyl Fungicide
Pentoxazone 3: 4-Chloro-5-cyclopentyloxy-2-fluorophenyl; 5: Isopropylidene Chloro, cyclopentyloxy, fluoro, isopropylidene Herbicide
5-(2-Fluoro-6-methoxyphenyl)-1,3-oxazolidine-2,4-dione 3: H; 5: 2-Fluoro-6-methoxyphenyl Fluoro, methoxy Not reported

Key Observations :

  • The target compound uniquely incorporates a benzothiadiazole-carbonyl-piperidine group, which differentiates it from phenyl- or anilino-substituted analogs. This may confer distinct electronic or steric properties affecting target binding .
  • Vinclozolin and famoxadone rely on halogenated or aromatic substituents (e.g., dichlorophenyl, phenoxyphenyl) for fungicidal activity, suggesting that electron-withdrawing groups enhance interactions with fungal enzymes .
  • Pentoxazone ’s isopropylidene group at position 5 and cyclopentyloxy substituent likely improve lipid solubility, aiding herbicidal uptake .
Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

Property Target Compound Vinclozolin Famoxadone Pentoxazone
Molecular Weight ~390 (estimated) 286.10 359.41 314.3 (estimated)
Solubility Likely low (aromatic) Low (log Kow = 3.1) Low (log Kow = 4.5) Moderate (log Kow = 2.8)
Key Interactions C–H···O, Cl···Cl (if halogenated) C–H···O, Cl···Cl π-π stacking (phenoxy) Hydrophobic (cyclopentyl)

Notes:

  • The target compound’s benzothiadiazole may enable π-π stacking or hydrogen bonding, similar to famoxadone’s phenoxyphenyl group .
  • Vinclozolin’s dichlorophenyl group contributes to its crystallinity and environmental persistence .

Biological Activity

The compound 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound with significant potential for various biological activities. Its unique structural features, including a benzothiadiazole moiety and an oxazolidine core, suggest interactions with various biological targets that may lead to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H16N6O2S
  • Molecular Weight : 392.44 g/mol
  • IUPAC Name : 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

This compound is characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions due to its diverse functional groups. These properties enhance its binding affinity to various biological macromolecules such as proteins and nucleic acids.

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione exhibit antiviral and antimicrobial activities. The benzothiadiazole moiety is particularly noted for its electron-deficient properties which contribute to these effects. Studies have shown that derivatives of benzothiadiazole can inhibit viral replication and possess significant antimicrobial activity against various pathogens .

Neuroactive Effects

The compound's structural features suggest potential neuroactive properties. Similar compounds have been reported to interact with dopamine and serotonin receptors, which may lead to antipsychotic effects. The ability of the compound to modulate enzyme activities or receptor functions indicates its potential role in treating neurological disorders .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related benzothiadiazole derivatives. For instance, certain derivatives have demonstrated significant inhibition of COX-2 enzyme activity, leading to reduced inflammation in animal models . This suggests that 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione may also exert similar effects.

Case Studies and Research Findings

StudyFindings
Antiviral Activity Compounds with a similar structure showed effectiveness against HIV and other viral pathogens through inhibition of viral enzymes.
Neuroactivity Research indicated that benzothiadiazole derivatives can affect neurotransmitter systems linked to mood regulation .
Anti-inflammatory Effects A derivative exhibited over 57% inhibition of COX-2 activity in vivo, suggesting strong anti-inflammatory properties .

The biological activity of 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It may modulate the activity of neurotransmitter receptors leading to therapeutic effects in neurological conditions.
  • Antioxidant Activity : Similar compounds have shown radical scavenging capabilities which could contribute to their overall biological efficacy .

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